molecular formula C18H18N2O3S2 B2590976 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034569-51-0

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2590976
CAS No.: 2034569-51-0
M. Wt: 374.47
InChI Key: UTFULTVEQWOVQQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is characterized by an ethanediamide (oxalamide) linker, a structure known to be a privileged scaffold in drug discovery for its ability to engage in hydrogen bonding and facilitate molecular recognition . The compound incorporates two distinct heterocyclic systems: a benzothiophene moiety and a thiophene ring. Benzothiophene derivatives are widely investigated for their diverse biological activities and are common structural components in materials science . The presence of the thiophene ring, a common feature in many pharmaceutical agents and organic materials, further enhances the compound's potential for exploration in various applications . Its specific structure, featuring polar and hydrogen-bonding capable groups, suggests potential utility as a building block in the development of enzyme inhibitors, receptor ligands, or as a precursor for more complex molecular architectures. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-18(23,15-9-12-5-2-3-7-14(12)25-15)11-20-17(22)16(21)19-10-13-6-4-8-24-13/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFULTVEQWOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzothiophene-2-carbaldehyde with 2-amino-1-propanol to form an intermediate, which is then reacted with thiophene-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity in Ethanediamide Derivatives

Ethanediamides are a versatile class of compounds with varied substituents influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Source
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide Benzothiophene, thiophene, hydroxypropyl 449.52 g/mol Hybrid heterocyclic system; potential π-π stacking interactions
N-(1-Cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide Cyclohexyl-pyrazole, diphenylpropyl 443.56 g/mol Bulky lipophilic groups; enhanced membrane permeability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole 315.17 g/mol Planar distortion (79.7° dihedral angle); hydrogen-bonded 1D chains
Benzathine benzylpenicillin Dibenzylethylenediamine, β-lactam 909.11 g/mol Antibiotic; ionic interactions with bacterial transpeptidases

Key Observations:

  • Aromatic Systems: The target compound’s benzothiophene and thiophene groups contrast with dichlorophenyl () or diphenylpropyl () substituents. Benzothiophene’s fused ring system may enhance rigidity and π-π interactions compared to monocyclic thiophene or phenyl groups .

Crystallographic and Conformational Analysis

  • The dihedral angle between aromatic rings is a critical structural parameter. For 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazol rings exhibit a 79.7° twist, reducing conjugation but enabling intermolecular interactions . The target compound’s benzothiophene and thiophene groups may adopt a similar non-planar conformation, affecting packing efficiency or ligand-receptor binding.
  • Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions (e.g., halogen bonding in dichlorophenyl analogs vs. sulfur-mediated interactions in benzothiophene derivatives) .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

Structural Characteristics

The compound features a benzothiophene core, which is known for its diverse biological properties. The presence of hydroxypropyl and thiophenyl groups enhances its reactivity and interaction with biological targets. Its molecular formula is C20H24N2O2SC_{20}H_{24}N_2O_2S, indicating a substantial molecular weight and complexity that may influence its pharmacological profile.

While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures have been reported to exhibit various biological effects, including:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiobenzanilides and their analogs, which include compounds with hydroxy substitutions. These have demonstrated effectiveness against various pathogens, suggesting that this compound might possess similar properties due to its structural features .

Anti-inflammatory Effects

Research into related benzothiophene compounds has shown that they can modulate inflammatory pathways. For instance, certain derivatives have been observed to inhibit pro-inflammatory cytokine production, indicating a potential role in managing inflammatory conditions.

Case Studies

  • Study on Benzothiophene Derivatives :
    • A study evaluated the antibacterial effects of various benzothiophene derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications in the functional groups significantly enhanced antibacterial activity, suggesting that this compound could be optimized for similar effects.
  • Anticancer Activity Assessment :
    • In vitro tests on related compounds demonstrated cytotoxic effects on several cancer cell lines.
    • The study suggested further exploration into the structure-activity relationship (SAR) to enhance efficacy against specific cancer types.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial5.0
Compound BAnti-inflammatory10.0
Compound CAnticancer15.0

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